2-(4a-Methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-ol
Overview
Description
2-(4a-Methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-ol is a natural product found in Piper nigrum, Cinnamomum camphora, and other organisms with data available.
Scientific Research Applications
Stereoselectivity Studies : Research has shown that hydroperoxides synthesized from this compound can be used to study stereoselectivity in the formation and allylic rearrangement of octahydronaphthalenes (Avila, Davies, & Davison, 1988).
Synthesis of Organic Compounds : The compound is involved in the synthesis of 1,6-dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene, which has potential applications in organic chemistry (Ramachandran & Newman, 2003).
Metallophthalocyanines Synthesis : Novel metal-free and metallophthalocyanines synthesized from this compound are used in chemical reactions and spectroscopic studies (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Natural Product Analysis : Derivatives of this compound are useful in the correct assignment of related natural products isolated in minute amounts (de Miranda et al., 2001).
Catalysis and Organic Synthesis : Corymbolone, derived from this compound, shows potential applications in organic synthesis and catalysis due to its unique molecular structure and supramolecular helical chains (Burrett, Taylor, & Tiekink, 2014).
Enantioselective Reactions : It is used in palladium-catalyzed enantiodistinctive reactions of bicyclic allylic compounds (Daimon, Ogawa, Itagaki, & Shimizu, 2004).
Intermediate for Steroids : The compound serves as an intermediate for synthesizing optically active steroids (Bieräugel & Pandit, 2010).
Flavoring Safety : It's part of chemical group 6 compounds, which are safe for use as flavorings in food for all animal species (Westendorf, 2012).
DNA Binding Activity : Compounds derived from it show DNA binding activity, making them suitable drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).
Mechanistic Studies in Metathesis Reactions : The compound is used to understand the mechanism of olefin isomerization during metathesis reactions (Courchay et al., 2006).
Properties
IUPAC Name |
2-(4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPIMTNSYWYZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861978 | |
Record name | 2-(4a-Methyl-8-methylidenedecahydronaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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